Barbiturate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

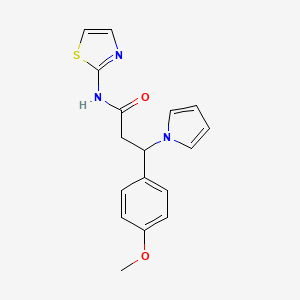

Barbiturate is a DEA controlled drug. It is classified by the DEA as Depressants. Street names for Barbiturates are Barbs, Block Busters, Christmas Trees, Goof Balls, Pinks, Red Devils, Reds & Blues, and Yellow Jackets.

Barbiturate is conjugate base of barbituric acid. It is a conjugate base of a barbituric acid.

Scientific Research Applications

1. Barbituric Acid Derivatives in Organic Synthesis

Barbituric acid, a pharmacologically active pyrimidine heterocyclic organic compound, plays a significant role in organic synthesis. Its derivatives are utilized in creating polyheterocyclic, natural, medicinal compounds, and organic sensors. The compound has attracted significant interest in the scientific community for its versatility in multicomponent reactions (Ziarani et al., 2021).

2. Mechanism of Action in Neurology

Barbiturates, particularly phenobarbital, have been used in treating epilepsy for over a century. They act by prolonging and potentiating the action of γ-aminobutyric acid (GABA) on GABA_A receptors. Additionally, barbiturates block AMPA/kainate receptors and inhibit glutamate release through an effect on P/Q-type high-voltage activated calcium channels (Löscher & Rogawski, 2012).

3. Immunological Effects and T Cell Activation

Barbiturates can directly inhibit the calmodulin/calcineurin complex, affecting the activation of essential transcription factors in T cell activation. This inhibition elucidates some of the immunosuppressive effects associated with barbiturate treatment (Humar et al., 2004).

4. Analytical Detection Techniques

Techniques like gas chromatography-mass spectrometry (GC-MS) are employed for the quantitation of various barbiturates in biological samples, crucial for both clinical and forensic purposes (Johnson & Garg, 2010).

5. Environmental Impact and Stability

Barbiturates, due to their stability and recalcitrance, have been detected in aquatic environments. Studies on their biotic and abiotic degradation indicate that they demonstrate high stability in these environments (Peschka, Eubeler, & Knepper, 2006).

properties

Product Name |

Barbiturate |

|---|---|

Molecular Formula |

C4H3N2O3- |

Molecular Weight |

127.08 g/mol |

IUPAC Name |

2,6-dioxo-5H-pyrimidin-4-olate |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1 |

InChI Key |

HNYOPLTXPVRDBG-UHFFFAOYSA-M |

Canonical SMILES |

C1C(=O)NC(=O)N=C1[O-] |

synonyms |

arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230215.png)

![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)

![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)

![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)